molecular formula C28H25FN4O6S B11089746 Ethyl 4-({[3-{[(2-fluorophenyl)carbonyl]amino}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-{[(2-fluorophenyl)carbonyl]amino}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11089746
M. Wt: 564.6 g/mol
InChI Key: QNZABMSXPMRZHC-UHFFFAOYSA-N
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Description

  • Ethyl 4-({[3-{[(2-fluorophenyl)carbonyl]amino}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a lengthy name. Let’s break it down:
    • The core structure is a benzoate, which consists of a benzene ring attached to a carboxylic acid group (COOCH₂CH₃).
    • The compound contains an indole scaffold, characterized by the indole nucleus (benzopyrrole), which plays a crucial role in its biological activity.
    • Various synthetic drug molecules incorporate the indole nucleus, making it an essential heterocyclic compound.
  • Physically, it appears as a crystalline, colorless substance with a distinct odor.
  • Preparation Methods

    • Synthetic routes for this compound involve multiple steps, including the introduction of the indole nucleus and the acetyl group.
    • One common method is the reaction between 2-fluoroaniline and 4-methoxybenzoyl chloride, followed by cyclization and acetylation.
    • Industrial production methods may vary, but efficient synthesis typically involves protecting groups and selective functionalization.
  • Chemical Reactions Analysis

    • Ethyl 4-({[3-{[(2-fluorophenyl)carbonyl]amino}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate undergoes various reactions:

        Oxidation: It can be oxidized to form corresponding acids or esters.

        Reduction: Reduction of the carbonyl group or other functional groups.

        Substitution: Nucleophilic substitution reactions at the indole nitrogen or other positions.

    • Common reagents include strong acids, bases, and reducing agents.
  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules due to its indole scaffold.

      Biology: Investigated for potential antiviral, anti-inflammatory, and anticancer properties.

      Medicine: May have applications in drug development.

      Industry: Its unique structure could inspire novel materials or catalysts.

  • Mechanism of Action

    • The compound likely interacts with specific receptors due to its indole nucleus.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other indole derivatives, such as tryptophan and indole-3-acetic acid.
    • Highlighting its uniqueness requires a detailed comparison with these analogs.

    Properties

    Molecular Formula

    C28H25FN4O6S

    Molecular Weight

    564.6 g/mol

    IUPAC Name

    ethyl 4-[[2-[3-[(2-fluorobenzoyl)amino]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

    InChI

    InChI=1S/C28H25FN4O6S/c1-3-39-27(37)17-8-10-18(11-9-17)30-24(34)16-23-26(36)32(19-12-14-20(38-2)15-13-19)28(40)33(23)31-25(35)21-6-4-5-7-22(21)29/h4-15,23H,3,16H2,1-2H3,(H,30,34)(H,31,35)

    InChI Key

    QNZABMSXPMRZHC-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)OC

    Origin of Product

    United States

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